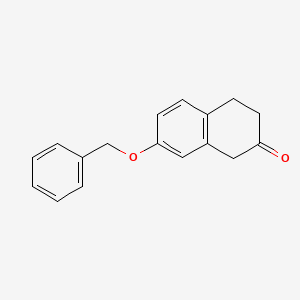

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROAAKCRPZDOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632987 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71048-42-5 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, a benzyloxy derivative of the tetralone scaffold, is a significant intermediate in organic and medicinal chemistry. The tetralone core is a well-established pharmacophore found in a variety of biologically active compounds, highlighting the potential of its derivatives in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, offering insights for its application in research and development.

Introduction: The Tetralone Scaffold in Medicinal Chemistry

The tetralone framework, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Derivatives of tetralone have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticancer, and anti-inflammatory properties.[2] The versatility of the tetralone ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical and biological properties. This compound, with its benzyloxy group at the 7-position, is a valuable building block for introducing a key structural motif into potential drug candidates. The benzyloxy group can influence receptor binding and metabolic stability, making this compound a strategic starting material for the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| CAS Number | 71048-42-5 | [] |

| Appearance | Solid | [5] |

| Boiling Point | 430.1°C at 760 mmHg | [3] |

| Density | 1.16 g/cm³ | [3] |

Storage and Stability: For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place. Commercial suppliers suggest storage at -20°C for optimal stability.[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-tetralone derivatives is a well-established area of organic chemistry.[6] While a specific, detailed protocol for this compound is not extensively reported in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for analogous compounds. A plausible and efficient synthetic strategy involves the benzylation of the corresponding hydroxylated precursor, 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one.

Proposed Synthetic Pathway

A logical synthetic route commences with the preparation of 7-hydroxy-3,4-dihydro-1H-naphthalen-1(2H)-one, which can then be isomerized and subsequently protected. A general three-step synthesis for hydroxy-tetralones involves a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and an intramolecular cyclization.[7] The final step to obtain the target compound is a standard benzylation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Benzylation of 7-Hydroxy-2-tetralone

This protocol is based on a general procedure for the benzylation of hydroxy-tetralones.[8]

Materials:

-

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diatomaceous earth

-

Ethyl acetate

-

Petroleum ether

-

Cyclohexane

Procedure:

-

Suspend 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add anhydrous potassium carbonate (2.0 eq) to the suspension.

-

To the stirred mixture, add benzyl bromide (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (e.g., 1:2 v/v).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from cyclohexane to yield this compound.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for this O-alkylation as it is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, but mild enough to avoid side reactions.

-

Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Purification: Recrystallization from a solvent system like cyclohexane is an effective method for purifying the solid product, leveraging differences in solubility between the product and any remaining impurities.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is not available, its key spectral features can be predicted based on the analysis of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the aliphatic protons of the tetralone ring.

-

Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H.

-

Aromatic Protons (Naphthalene ring): Signals corresponding to the three protons on the substituted benzene ring.

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet around δ 5.1 ppm, integrating to 2H.

-

Aliphatic Protons (Tetralone ring): A series of multiplets corresponding to the methylene groups at the C1, C3, and C4 positions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon attached to the benzyloxy group.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Aliphatic Carbons: Signals in the upfield region corresponding to the methylene carbons of the tetralone ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band around 1710-1720 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the aromatic ring.

Reactions at the α-Position

The methylene group adjacent to the ketone (the C1 and C3 positions) is susceptible to deprotonation by a base, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. This is a common strategy for building molecular complexity.

Caption: General reactivity at the α-position of the tetralone core.

Condensation Reactions

The α-methylene groups can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones. These products are also valuable intermediates in medicinal chemistry.

Reduction of the Ketone

The ketone can be reduced to a secondary alcohol, which can then be further functionalized. This opens up possibilities for creating chiral centers and exploring different pharmacophores.

Role as a Synthetic Intermediate

Given that related tetralone derivatives are key intermediates in the synthesis of drugs like the antidepressant Agomelatine and the Parkinson's disease treatment Rotigotine, this compound serves as a valuable precursor for novel compounds targeting the central nervous system.[1][9] The benzyloxy group can be retained in the final molecule or deprotected to reveal a hydroxyl group for further modification.

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its tetralone core provides a proven scaffold for the development of biologically active molecules. This guide has outlined its core physicochemical properties, a plausible and detailed synthetic approach, and its expected spectroscopic characteristics. A deeper understanding of its reactivity and potential applications will undoubtedly facilitate the design and synthesis of next-generation therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

-

American Chemical Society. (2024). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters. [Link]

- Google Patents. (n.d.). Synthesis method of 2-tetralone derivative.

-

National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

ResearchGate. (2023). Crystal structure of 7-hydroxy- 3,4-dihydronaphthalen-1(2H)-one, C10H10O2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

- Google Patents. (n.d.). US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].

- Google Patents. (n.d.). CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US4175098A - Method for the preparation of α-tetralone.

- Google Patents. (n.d.). CN104591988A - Method for synthesizing 6-bromo-2-tetralone.

-

PubChemLite. (n.d.). 7-hydroxy-3,4-dihydro-2h-naphthalen-1-one. Retrieved from [Link]

- Google Patents. (n.d.). EP0000758A1 - Dihydronaphthalene derivatives, their preparation and pharmaceutical compositions.

- Indian Journal of Chemistry. (2007).

-

The Royal Society of Chemistry. (n.d.). Supporting Information Silver-Mediated Oxidative C−C Bond Sulfonylation/Arylation of Methylenecyclopropanes with Sodium Sulfin. Retrieved from [Link]

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Applichem. (n.d.). 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 7-hydroxy-3,4-dihydro-2h-naphthalen-1-one (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN101863769A - Synthesis method of 2-tetralone derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 9. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Benzyloxytetralones: Synthesis, Properties, and Applications of a Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth technical overview of benzyloxytetralones, a critical class of chemical intermediates for professionals in drug discovery and development. While the specific query focused on 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, the available scientific literature and commercial sources predominantly feature its isomers, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. These compounds serve as foundational scaffolds in the synthesis of a wide array of pharmacologically active agents. This document will focus on these well-documented isomers, providing a comprehensive resource on their synthesis, characterization, and strategic application.

Introduction: The Tetralone Core in Drug Discovery

The tetralone framework is a privileged structure in medicinal chemistry, serving as a versatile building block for compounds targeting a range of biological pathways. Tetralones and their derivatives are key intermediates in the synthesis of drugs for treating depression and have been explored for their potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases like Parkinson's disease.[1][2] The introduction of a benzyloxy group onto the tetralone ring provides a crucial chemical handle. This group not only influences the electronic properties of the molecule but also serves as a stable protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the final active pharmaceutical ingredient (API).

Physicochemical and Structural Properties

The precise positioning of the benzyloxy substituent on the aromatic ring significantly influences the molecule's physical and chemical properties. The two most prominent isomers are 6- and 7-benzyloxy-1-tetralone.

| Property | 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 32263-70-0[3][4] | 32263-64-2[5] |

| Molecular Formula | C₁₇H₁₆O₂[3] | C₁₇H₁₆O₂[5] |

| Molecular Weight | 252.31 g/mol [3] | 252.31 g/mol [5] |

| Appearance | Light brown to brown solid[3] | Solid[5] |

| Melting Point | 96-99 °C[3] | Not specified |

| Boiling Point | 433.4 ± 34.0 °C (Predicted)[3] | Not specified |

| Density | 1.160 ± 0.06 g/cm³ (Predicted)[3] | Not specified |

| Storage | Sealed in dry, Room Temperature[3] | Powder: -20°C (3 years), 4°C (2 years)[5] |

These properties are essential for designing appropriate reaction conditions, purification methods, and formulation strategies.

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing benzyloxytetralones is the Williamson ether synthesis. This protocol involves the O-alkylation of the corresponding hydroxytetralone with benzyl bromide. The causality behind this choice is the high reactivity of the phenoxide ion formed in situ and the efficacy of benzyl bromide as an alkylating agent.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one[3]

-

Step 1: Reagent Preparation

-

Suspend 6-hydroxy-1-tetralone (1.0 eq) in acetone (approx. 50 mL per gram of hydroxytetralone).

-

Add finely ground potassium carbonate (K₂CO₃) (2.0 eq). The carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the reaction without participating in it.

-

-

Step 2: Alkylation

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise. An excess of the alkylating agent ensures the complete conversion of the starting material.

-

Heat the reaction mixture to reflux and maintain for 6 hours. The elevated temperature increases the reaction rate.

-

-

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/petroleum ether (1:2). The disappearance of the starting hydroxytetralone spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Step 4: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Step 5: Purification

-

Purify the resulting crude solid by recrystallization from cyclohexane.[3] This step removes unreacted starting materials and by-products, yielding the pure 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.

-

This self-validating system relies on TLC for in-process control and recrystallization for final purity assurance, which can be confirmed by melting point analysis and spectroscopic methods (NMR, LC-MS).

Caption: Workflow for the synthesis of benzyloxytetralone.

Applications in Drug Development

Benzyloxytetralones are not end products but rather crucial intermediates. Their value lies in their ability to be transformed into more complex molecules with significant biological activity.

-

Precursors to MAO Inhibitors: Research has shown that substituting a benzyloxy side chain at the C6 position of the tetrahydronaphthone core can produce compounds with significant monoamine oxidase (MAO) inhibitory activity.[2] MAO-B inhibitors are an established therapeutic approach for managing Parkinson's disease.[2] The benzyloxytetralone scaffold allows for further chemical modifications, such as reductive amination of the ketone, to introduce amine functionalities necessary for MAO inhibition.

-

General Pharmaceutical Intermediates: These compounds are broadly described as drug intermediates for the synthesis of various active compounds.[5][6] The tetralone core is present in molecules developed for a range of conditions, including depression and inflammatory diseases.[1][7]

The strategic importance of this scaffold is illustrated in the logical flow from a simple intermediate to a complex, biologically active candidate.

Caption: Role of benzyloxytetralone in drug discovery.

Conclusion

7-Benzyloxy- and 6-benzyloxy-3,4-dihydronaphthalen-1(2H)-one are indispensable intermediates in modern medicinal chemistry. Their straightforward synthesis, coupled with the versatility of the tetralone core, provides a robust platform for the development of novel therapeutics. Understanding the properties and synthetic methodologies detailed in this guide is essential for researchers aiming to leverage this privileged scaffold in their drug discovery programs.

References

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E67, o1646. Available at: [Link]

-

PubChem. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]

-

Li, Y., et al. (2024). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300589. Available at: [Link]

-

Gerstmeier, J., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(10), 1195-1208. Available at: [Link]

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 4. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one_TargetMol [targetmol.com]

- 7. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, a significant intermediate in organic synthesis. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates its fundamental molecular properties, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential applications by drawing parallels with structurally related tetralone derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of complex organic molecules and in the field of drug discovery.

Introduction and Core Molecular Attributes

This compound belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The benzyloxy group at the 7-position introduces a versatile handle for further chemical modification and can influence the molecule's biological activity. The carbonyl group at the 2-position (a β-tetralone) offers different reactivity and synthetic possibilities compared to its more commonly documented α-tetralone isomer (where the carbonyl is at the 1-position).[2]

Molecular Structure and Formula

The chemical structure of this compound is characterized by a dihydronaphthalene ring system with a ketone at the C2 position and a benzyloxy substituent at the C7 position.

-

Molecular Formula: C₁₇H₁₆O₂

-

Systematic Name (IUPAC): 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one

Physicochemical Properties and Molecular Weight Calculation

As isomeric forms share the same molecular formula, the molecular weight of this compound is identical to its isomers, such as 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.[3][4]

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 252.31 g/mol | [3][5][6] |

| Exact Mass | 252.11503 Da | [6] |

| Molecular Formula | C₁₇H₁₆O₂ | [3][4] |

| Appearance | Solid (Predicted) | N/A |

Molecular Weight Calculation:

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

(17 × Atomic Weight of Carbon) + (16 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Oxygen)

-

(17 × 12.011) + (16 × 1.008) + (2 × 15.999) = 252.31 g/mol

Proposed Synthesis Protocol

Synthetic Rationale

The synthesis hinges on the nucleophilic substitution reaction between the phenoxide ion of 7-hydroxy-2-tetralone and benzyl bromide. The hydroxyl group on the aromatic ring is sufficiently acidic to be deprotonated by a suitable base, forming a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide.

Detailed Experimental Protocol

Reaction: Williamson Ether Synthesis for Benzylation of 7-Hydroxy-2-tetralone

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Materials:

-

7-Hydroxy-3,4-dihydronaphthalen-2(1H)-one (1.0 equiv)[7]

-

Benzyl bromide (1.1 equiv)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous acetone (solvent)

-

Ethyl acetate (for extraction)

-

Petroleum ether (for extraction and recrystallization)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Hydroxy-3,4-dihydronaphthalen-2(1H)-one and anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask to create a suspension.

-

Slowly add benzyl bromide to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/petroleum ether (1:2 v/v).

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as cyclohexane or an ethyl acetate/petroleum ether mixture, to yield pure this compound.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for this compound are not explicitly detailed in the literature, its structural motifs suggest significant potential as a key intermediate in several areas of medicinal chemistry and organic synthesis.

Precursor for Biologically Active Molecules

The tetralone core is a fundamental building block for a wide range of pharmaceuticals. Derivatives of tetralones are used in the synthesis of antidepressants, agents for Alzheimer's disease treatment, and antitumor alkaloids.[1] Specifically, substituted tetralones are crucial intermediates for serotonin and dopamine receptor ligands, which are targets for antipsychotic and anxiolytic drugs.[8] The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected in a later synthetic step, or it can be a key pharmacophoric element itself, contributing to the binding affinity of the final compound to its biological target.[9]

Intermediate for Complex Molecular Scaffolds

The ketone functionality at the 2-position allows for a variety of chemical transformations, including:

-

Aldol condensations: To build more complex carbon skeletons.

-

Reductive amination: To introduce amine functionalities, which are common in CNS-active drugs.

-

Formation of heterocyclic rings: Serving as a precursor for fused ring systems.

The aromatic ring can be further functionalized through electrophilic aromatic substitution, although the existing benzyloxy group will direct incoming electrophiles to specific positions.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of standard analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the benzylic protons of the protecting group, and the aliphatic protons of the dihydronaphthalene ring. ¹³C NMR would confirm the presence of the carbonyl carbon and the number of distinct aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 252.31.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1705-1725 cm⁻¹ would indicate the presence of the ketone carbonyl group.

-

Melting Point Analysis: A sharp melting point range would be indicative of a pure compound.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling aromatic ketones should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. Although it is less documented than its 1-keto isomer, its fundamental properties can be reliably established. The proposed synthetic protocol provides a clear and viable route for its preparation from commercially available starting materials. Its structural features suggest a high potential for utility as an intermediate in the synthesis of complex, biologically active molecules, particularly in the development of new therapeutic agents. Further research into the specific reactivity and applications of this compound is warranted.

References

- Mishra, B.B., et al. (2012). Cyclo-Release Strategy in Solid-Phase Combinatorial Synthesis of Heterocyclic Skeletons. In: Advances in Heterocyclic Chemistry. Academic Press.

- Google Patents. (2014). CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.

- ACS Publications. (2026).

-

National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

Appchem. (n.d.). 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- Google Patents. (2010). CN101863769A - Synthesis method of 2-tetralone derivative.

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646.

-

ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-2-(di-N-propylamino)tetralin. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-Tetralone Derivatives la-d. Retrieved from [Link]

-

ARKAT USA. (n.d.). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Retrieved from [Link]

-

IJSDR. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. appchemical.com [appchemical.com]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 6. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one, a key intermediate in the synthesis of various biologically active molecules, possesses a tetralone core structure. Tetralones are versatile building blocks in medicinal chemistry, forming the backbone of numerous compounds with applications ranging from antidepressants to novel therapeutic agents.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

The presented synthesis is a multi-step process commencing with the preparation of a 7-oxygenated tetralone precursor, followed by functional group manipulations to yield the desired benzylated product. This approach offers a logical and scalable route for researchers in drug discovery and process development.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-stage process starting from the readily available 2,7-dimethoxynaphthalene. The overall transformation is depicted below:

Figure 1: Three-stage synthetic pathway to this compound.

Stage 1: Synthesis of 7-Methoxy-2-tetralone

The initial stage focuses on the preparation of the key intermediate, 7-Methoxy-2-tetralone, from 2,7-dimethoxynaphthalene. The Birch reduction is a powerful method for the partial reduction of aromatic rings and is particularly effective for this transformation.[2]

Chemical Principle: Birch Reduction

The Birch reduction involves the treatment of an aromatic compound with an alkali metal (such as sodium or lithium) in a primary amine solvent (typically liquid ammonia) with a proton source (usually an alcohol).[2][3] The reaction proceeds via a single-electron transfer from the alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a subsequent electron transfer and protonation to yield a 1,4-cyclohexadiene derivative. In the case of 2,7-dimethoxynaphthalene, the electron-donating methoxy groups direct the reduction to the unsubstituted ring. The resulting enol ether is then hydrolyzed under acidic conditions to afford the desired tetralone.

Experimental Protocol: Synthesis of 7-Methoxy-2-tetralone

This protocol is adapted from established procedures for the Birch reduction of dimethoxynaphthalenes.[4][5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,7-Dimethoxynaphthalene | 188.22 | 10.0 g | 0.053 |

| Sodium metal | 22.99 | 5.8 g | 0.252 |

| Liquid Ammonia | 17.03 | ~200 mL | - |

| Anhydrous Ethanol | 46.07 | 25 mL | 0.428 |

| Diethyl Ether | 74.12 | 100 mL | - |

| 5% Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 200 mL of ammonia gas into the flask.

-

To the liquid ammonia, add the 2,7-dimethoxynaphthalene (10.0 g, 0.053 mol) dissolved in 50 mL of anhydrous diethyl ether.

-

Carefully add small pieces of sodium metal (5.8 g, 0.252 mol) to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.

-

After the addition of sodium is complete, slowly add anhydrous ethanol (25 mL, 0.428 mol) dropwise from the dropping funnel. The blue color will dissipate.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, carefully add 100 mL of water.

-

Acidify the mixture to a pH of approximately 2 with 5% hydrochloric acid and stir vigorously for 1 hour to ensure complete hydrolysis of the enol ether.[6]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methoxy-2-tetralone.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure 7-methoxy-2-tetralone.

Stage 2: Demethylation to 7-Hydroxy-2-tetralone

The second stage involves the cleavage of the methyl ether to unveil the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[7][8]

Chemical Principle: Ether Cleavage with BBr₃

Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the ether, making it a better leaving group. A bromide ion then attacks the methyl group in an Sₙ2 fashion, leading to the cleavage of the carbon-oxygen bond. The resulting borate ester is subsequently hydrolyzed during the aqueous workup to yield the desired phenol. This method is generally high-yielding and proceeds under relatively mild conditions.[9]

Experimental Protocol: Synthesis of 7-Hydroxy-2-tetralone

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Methoxy-2-tetralone | 176.21 | 5.0 g | 0.028 |

| Boron Tribromide (1M in DCM) | 250.52 | 34 mL | 0.034 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Methanol | 32.04 | 20 mL | - |

| Water | 18.02 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve 7-methoxy-2-tetralone (5.0 g, 0.028 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (34 mL, 0.034 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol (20 mL).

-

Add water (100 mL) and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 7-hydroxy-2-tetralone can be purified by recrystallization or column chromatography.

Stage 3: Benzylation to this compound

The final stage is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.[10]

Chemical Principle: Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group by a strong base, typically sodium hydride (NaH), to form a more nucleophilic alkoxide or phenoxide. This nucleophile then displaces a halide from an alkyl halide, in this case, benzyl bromide, via an Sₙ2 reaction to form the desired ether.[10]

Figure 2: Mechanism of the Williamson ether synthesis for the benzylation of 7-hydroxy-2-tetralone.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Hydroxy-2-tetralone | 162.18 | 3.0 g | 0.0185 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.81 g | 0.0203 |

| Benzyl Bromide | 171.04 | 2.4 mL | 0.0203 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Water | 18.02 | 100 mL | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a stirred suspension of sodium hydride (0.81 g of 60% dispersion in mineral oil, 0.0203 mol) in anhydrous N,N-dimethylformamide (30 mL) at 0 °C under an inert atmosphere, add a solution of 7-hydroxy-2-tetralone (3.0 g, 0.0185 mol) in anhydrous DMF (20 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Add benzyl bromide (2.4 mL, 0.0203 mol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tetralone and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), and multiplets for the aliphatic protons of the tetralone ring.[11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 200 ppm), the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons of the tetralone core.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₇H₁₆O₂ = 252.31 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption for the carbonyl group (C=O) around 1710 cm⁻¹ and absorptions for the C-O-C ether linkage.

Alternative Synthetic Strategies

While the presented pathway is robust, alternative methods for the synthesis of the tetralone core are available and may be suitable depending on the availability of starting materials and desired substitution patterns.

-

Friedel-Crafts Acylation: An intramolecular Friedel-Crafts acylation of a suitably substituted 4-phenylbutanoic acid can be a powerful method for constructing the tetralone ring system.[12][13][14] This approach involves the cyclization of the carboxylic acid or its corresponding acyl chloride onto the aromatic ring using a Lewis acid or a strong protic acid.

Figure 3: Alternative synthesis of a benzyloxy-tetralone via intramolecular Friedel-Crafts acylation.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By providing a thorough explanation of the chemical principles, step-by-step protocols, and considerations for each stage of the synthesis, this document serves as a valuable resource for researchers and scientists in the field of medicinal and organic chemistry. The successful synthesis and characterization of this key intermediate will enable the further development of novel compounds with potential therapeutic applications.

References

- IJSDR. (2024). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. IJSDR.

- Goetz, A. E., et al. (2014). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of Organic Chemistry, 79(19), 9034-9051.

- Google Patents. (2017). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

- Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

- ARKAT USA. (n.d.). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones.

- ResearchGate. (2009). (PDF) An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.

- Google Patents. (2014). CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.

- MedChemExpress. (n.d.). 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)

- Rieke, R. D., & Rhyne, L. D. (1977). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. The Journal of Organic Chemistry, 42(10), 1845-1848.

- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

- ChemicalBook. (n.d.). 7-Methoxy-2-tetralone synthesis.

- ResearchGate. (2012).

- ACS Publications. (2009).

- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).

- Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117.

- Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646.

- McOmie, J. F. W., & Watts, M. L. (1963). 3,3'-dihydroxybiphenyl. Organic Syntheses, 43, 20.

- ResearchGate. (2007). ChemInform Abstract: Benzylation of Hydroxy Groups with Tertiary Amine as a Base. | Request PDF.

- PubMed. (2017).

- The Royal Society of Chemistry. (n.d.). Contents.

- National Institutes of Health. (2015). Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- Nakamura, S., et al. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

- National Institutes of Health. (2024).

- ResearchGate. (1975).

- Taylor & Francis Online. (2010).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Reddit. (2017).

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.). Birch reduction.

- YouTube. (2018). Birch Reduction.

- ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3).

- Atlanchim Pharma. (n.d.). Multikilogram-scale Birch reduction.

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 5. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 6. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

Introduction: The Significance of the Tetralone Scaffold

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one: Synthesis, and Applications in Medicinal Chemistry

Executive Summary: The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide focuses on a key synthetic intermediate, 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one, also known as 7-benzyloxy-2-tetralone. We provide a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic importance in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for creating libraries of bioactive molecules targeting a range of diseases, including cancer and central nervous system disorders.[1][2][4]

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a cornerstone in synthetic organic and medicinal chemistry.[1][5] Its rigid conformation and amenability to functionalization make it an ideal starting point for constructing complex molecules with significant biological activity.[6] Tetralone derivatives have been successfully developed into therapeutics for a wide array of conditions, including antidepressants like Sertraline, acetylcholinesterase inhibitors for Alzheimer's disease, and various anticancer agents.[2][3][4][6]

7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one serves as a crucial intermediate in this field. The benzyloxy group acts as a robust protecting group for the C7 hydroxyl moiety, allowing chemists to perform reactions on other parts of the molecule without affecting the phenol. This strategic protection is fundamental to multi-step syntheses, enabling the eventual deprotection and subsequent derivatization of the hydroxyl group to explore structure-activity relationships (SAR) in drug discovery campaigns.[1]

Physicochemical Properties and Nomenclature

The accurate identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to IUPAC rules, though several synonyms are commonly used in literature and commercial catalogs.

| Property | Value |

| IUPAC Name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one |

| Synonyms | 7-Benzyloxy-2-tetralone, 7-(Phenylmethoxy)-3,4-dihydronaphthalen-2(1H)-one |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Typically an off-white to light brown solid |

| CAS Number | 159904-81-1 |

Synthesis and Mechanistic Rationale

The synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one is most efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. The protocol starts from the commercially available precursor, 7-hydroxy-2-tetralone.[7]

Synthetic Workflow

The overall synthetic transformation involves the O-alkylation of a phenol with an alkyl halide under basic conditions.

Caption: Synthetic pathway for 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the benzylation of similar phenolic tetralones.[8]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxy-2-tetralone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (15-20 mL per gram of starting material).

-

Initiation of Reaction: Stir the suspension vigorously. Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-8 hours.

-

Causality: Heating under reflux ensures the reaction proceeds at a constant, elevated temperature without loss of the volatile solvent, thereby accelerating the rate of this Sₙ2 reaction.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/petroleum ether (e.g., 1:2 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Self-Validation: TLC provides a rapid and inexpensive method to ensure the starting material has been fully consumed, preventing unnecessary energy expenditure and potential side reactions from prolonged heating.

-

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct through a pad of celite or diatomaceous earth, washing the filter cake with additional acetone.[8]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as cyclohexane or ethanol/water, to afford the pure 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one.[8]

Mechanistic Insights

The choice of reagents is critical for the success of the synthesis.

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of 7-hydroxy-2-tetralone to form the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride because it is non-flammable, easier to handle, and any excess is easily removed by filtration.

-

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic reactants but not the inorganic base and salt byproduct, which simplifies the work-up. Its boiling point allows for reflux at a moderate temperature that promotes the reaction without causing degradation.

-

Electrophile (BnBr): Benzyl bromide is a highly effective benzylating agent due to the bromine being a good leaving group and the reactivity of the benzylic carbon towards nucleophilic attack.

Applications in Drug Development

The primary value of 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one lies in its role as a protected intermediate for the synthesis of diverse compound libraries.

Strategic Deprotection and Derivatization

The benzyl ether is a stable protecting group that can be selectively removed under specific conditions, most commonly via catalytic hydrogenation. This unmasks the 7-hydroxyl group, providing a reactive handle for introducing a wide variety of functional groups to probe the structure-activity relationship.

Caption: Workflow from protected intermediate to biological screening.

Therapeutic Potential of the Tetralone Core

The 7-hydroxy-2-tetralone core, accessible from its benzylated precursor, is a valuable pharmacophore. By modifying this hydroxyl group, researchers can modulate the compound's polarity, hydrogen bonding capability, and steric profile to optimize binding to biological targets. The tetralone scaffold has shown promise in several therapeutic areas:

-

Anticancer Agents: Many tetralone derivatives exhibit antiproliferative activity against various cancer cell lines.[2][3] The ability to create a library of analogs from a common intermediate is crucial for optimizing potency and selectivity.

-

Central Nervous System (CNS) Agents: The tetralone structure is a key component of drugs targeting the CNS, including antidepressants and agents for neurodegenerative diseases.[2][5] Modifications at the C7 position can influence receptor subtype selectivity and blood-brain barrier permeability.

-

Enzyme Inhibitors: Derivatives of this scaffold have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO) for the treatment of depression and Parkinson's disease.[3]

Conclusion

7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one is more than a simple molecule; it is a strategic tool for medicinal chemists. Its straightforward and high-yielding synthesis, coupled with the stability and reliable cleavage of the benzyl protecting group, makes it an invaluable precursor for drug discovery. By enabling the systematic exploration of structure-activity relationships around the 7-hydroxy-2-tetralone core, this compound facilitates the development of novel, potent, and selective therapeutics aimed at a multitude of challenging disease targets.

References

-

Sathiyaseelan, S., & P, J. (2012). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1646. [Link]

-

Panda, S. S., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 235-250. [Link]

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Gokul, G., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22441. [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Wikipedia. Retrieved January 23, 2026, from [Link]

-

Wang, D., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1349547. [Link]

-

Liu, C., et al. (2021). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1779-1785. [Link]

-

Panda, S. S., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. [Link]

-

Valdebenito, C., et al. (2024). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Chemistry, 6(4), 108. [Link]

-

Pharmacia. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Pharmacia. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2018). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research, 3(6). [Link]

-

Wang, D., et al. (2021). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. ResearchGate. [Link]

-

Sharma, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 7(1), 1-10. [Link]

-

Hastings, M. (2025). What Is 7-OH, and Why Is It Being Targeted in Kratom Products?. CU Anschutz Newsroom. [Link]

-

da Cruz, L. F., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(11), 3296. [Link]

-

Al-Momani, E., et al. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3-(aryl)thio-3-cephems. Molecules, 28(21), 7380. [Link]

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

- 8. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

An In-Depth Technical Guide to 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: Physicochemical Characteristics and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Tetralone Derivative

The tetralone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic framework provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, yet sparsely documented derivative: 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one .

A comprehensive survey of the existing scientific literature reveals a notable scarcity of direct experimental data for this particular positional isomer. In contrast, its isomers, such as 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, are more extensively characterized. This guide, therefore, adopts a scientifically rigorous and transparent approach. We will leverage the available data on these closely related analogues, in conjunction with foundational principles of organic chemistry, to construct a predictive yet robust technical profile of the title compound. This document is designed to empower researchers by providing a well-reasoned starting point for the synthesis, characterization, and potential application of this compound.

Section 1: Physicochemical Profile - A Blend of Knowns and Predictions

| Property | Reported Value for Isomers/Analogues | Predicted Value for this compound | Justification for Prediction |

| Molecular Formula | C₁₇H₁₆O₂[3][4] | C₁₇H₁₆O₂ | The molecular formula is consistent across isomers. |

| Molecular Weight | 252.31 g/mol [3][4] | 252.31 g/mol | The molecular weight is determined by the atomic composition, which is the same for all isomers. |

| Appearance | Light brown to brown solid (for 6-benzyloxy-1-tetralone)[5] | Likely a solid at room temperature, possibly off-white to light brown. | The presence of the rigid bicyclic core and the bulky benzyloxy group would favor a solid state. The color is likely due to trace impurities. |

| Melting Point | 96-99 °C (for 6-benzyloxy-1-tetralone)[5] | Predicted to be in a similar range, potentially slightly different due to variations in crystal packing. | The position of the carbonyl group can influence intermolecular interactions and crystal lattice energy. |

| Boiling Point | 433.4 ± 34.0 °C (Predicted for 6-benzyloxy-1-tetralone)[5] | Predicted to be > 400 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required. |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate. | Expected to be insoluble in water and soluble in a range of organic solvents. | The large hydrophobic surface area of the molecule will dominate its solubility profile. |

| Storage | Sealed in dry, room temperature[5]; Powder -20°C for long-term[3] | Store in a cool, dry, and dark place under an inert atmosphere to prevent potential oxidation or degradation. | The benzylic ether linkage can be susceptible to cleavage under acidic conditions or oxidative degradation. |

Section 2: Synthesis and Reactivity - A Proposed Pathway and Chemical Intuition

The synthesis of 7-substituted 2-tetralones often proceeds through multi-step sequences. Based on established methodologies for related compounds, a plausible synthetic route to this compound is proposed.

Proposed Synthetic Workflow

The synthesis of 7-methoxy-2-tetralone from 2,7-dimethoxynaphthalene is a known transformation.[6][7] By analogy, a similar pathway can be envisioned starting from a suitably protected 2,7-dihydroxynaphthalene.

Caption: Proposed synthetic pathway for this compound.

Rationale Behind the Synthetic Strategy

-

Selective Protection: The synthesis commences with the selective mono-benzylation of 2,7-dihydroxynaphthalene. The two hydroxyl groups have similar reactivity, so careful control of stoichiometry is crucial to favor the mono-protected product.

-

Methylation: The remaining free hydroxyl group is then methylated. This differential protection strategy is key to the regioselective outcome of the subsequent steps.

-

Birch Reduction: The Birch reduction of the naphthalene ring system is a classic method to introduce non-aromaticity. The electron-donating benzyloxy and methoxy groups will direct the reduction to the other ring.

-

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the enol ether intermediate formed during the Birch reduction, which tautomerizes to the desired 2-tetralone.

Chemical Reactivity

The reactivity of this compound is dictated by three primary functional regions:

-

The Ketone: The carbonyl group at the 2-position is susceptible to nucleophilic attack, reduction to the corresponding alcohol, and enolate formation under basic conditions, allowing for alpha-alkylation or condensation reactions.

-

The Benzylic Ether: The benzyloxy group is generally stable but can be cleaved under harsh acidic conditions or through hydrogenolysis (e.g., using H₂/Pd-C). This provides a synthetic handle to unmask the 7-hydroxy functionality if desired.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the benzyloxy group being an ortho-, para-director.

Section 3: Spectroscopic Characterization - Predicting the Signature Fingerprints

While experimental spectra are not available, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

Aromatic Protons:

-

Benzyloxy group: A multiplet around δ 7.3-7.5 ppm (5H, C₆H₅).

-

Naphthalene core: Three protons on the aromatic ring. The proton at C8 will likely be a doublet, the one at C6 a doublet of doublets, and the one at C5 a doublet. Their exact shifts will be influenced by the benzyloxy group.

-

-

Benzylic Protons: A singlet at approximately δ 5.1 ppm (2H, -OCH₂Ph).

-

Aliphatic Protons:

-

The protons on the saturated ring (C1, C3, and C4) will appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The protons at C1 will likely be a singlet or a narrow multiplet, while the protons at C3 and C4 will be coupled to each other, giving rise to more complex splitting patterns.

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Carbonyl Carbon: A peak in the downfield region, around δ 205-215 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the benzyloxy group (C7) and the quaternary carbons will have distinct chemical shifts.

-

Benzylic Carbon: A signal around δ 70 ppm for the -OCH₂Ph carbon.

-

Aliphatic Carbons: Peaks in the range of δ 25-50 ppm corresponding to the C1, C3, and C4 carbons.

Predicted Infrared (IR) Spectrum

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, characteristic of a saturated six-membered ring ketone.

-

C-O-C Stretch: An absorption in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the aryl ether.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

Sp² C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Sp³ C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A peak at m/z = 252.

-

Major Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇) leading to a fragment at m/z = 161.

-

Formation of the tropylium ion (C₇H₇⁺) at m/z = 91, a very common and stable fragment for benzyl-containing compounds.

-

Retro-Diels-Alder fragmentation of the saturated ring is also possible.

-

Caption: Predicted key spectroscopic features for this compound.

Section 4: Experimental Protocols - A Guide to Synthesis and Analysis

The following protocols are hypothetical and should be adapted and optimized based on laboratory conditions and in-process monitoring.

Hypothetical Synthesis of this compound

Objective: To synthesize the title compound following the proposed pathway.

Materials:

-

2,7-Dihydroxynaphthalene

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone

-

Methyl iodide

-

N,N-Dimethylformamide (DMF)

-

Sodium metal

-

Liquid ammonia

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Mono-benzylation:

-

In a round-bottom flask, dissolve 2,7-dihydroxynaphthalene (1.0 eq) and potassium carbonate (1.1 eq) in acetone.

-

Add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-benzyloxy-7-hydroxynaphthalene.

-

-

Methylation:

-

Dissolve the product from the previous step (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

-

Add methyl iodide (1.2 eq) and stir at room temperature for 8-12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-benzyloxy-2-methoxynaphthalene.

-

-

Birch Reduction:

-

In a three-neck flask fitted with a dry ice condenser, condense liquid ammonia.

-

Add sodium metal in small pieces until a persistent blue color is obtained.

-

Add a solution of 7-benzyloxy-2-methoxynaphthalene in ethanol dropwise.

-

Stir the reaction for 2-3 hours, then quench with ammonium chloride.

-

Allow the ammonia to evaporate, then add water and extract with diethyl ether.

-

Dry and concentrate the organic layer.

-

-

Hydrolysis:

-

Dissolve the crude product from the Birch reduction in a mixture of acetone and 1M HCl.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralize the reaction with sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

-

Protocol for Characterization

Objective: To confirm the identity and purity of the synthesized compound.

-

Thin Layer Chromatography (TLC):

-

Use silica gel plates with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor reaction progress and assess purity. Visualize spots under UV light.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum using a thin film or KBr pellet method to identify the key functional groups (C=O, C-O-C).

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.

-

Conclusion

While this compound remains a compound with limited direct characterization in the public domain, this guide provides a comprehensive, predictive overview of its physical characteristics, a plausible synthetic route, and expected spectroscopic signatures. The information presented herein is built upon the solid foundation of data from its isomers and related tetralone derivatives, offering a valuable resource for researchers venturing into the synthesis and exploration of this and other novel chemical entities. As with any predictive work, experimental verification is paramount, and it is our hope that this guide will serve as a catalyst for such empirical investigation.

References

-

PubMed Central. Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents. [Link]

-

PubChem. 2-Tetralone. [Link]

-

Wikipedia. 2-Tetralone. [Link]

- Google Patents.

-

National Institutes of Health. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

-

Taylor & Francis Online. Full article: Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

PubChem. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

ARKAT USA. Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. [Link]

-

The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. [Link]

-

National Center for Biotechnology Information. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 6. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: A Strategic Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one emerges as a highly strategic intermediate in this context. Its design incorporates a versatile tetralone core, ripe for diverse chemical modifications, and a benzyl-protected hydroxyl group at the 7-position. This protecting group strategy is fundamental, enabling chemists to perform reactions on other parts of the molecule before selectively revealing the phenol for subsequent transformations. This guide provides an in-depth analysis of the synthesis, properties, and critical applications of this intermediate, offering field-proven insights and detailed protocols for researchers in drug discovery and development.